Cadaverinsulfat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

915712-65-1 |

|---|---|

Molecular Formula |

C5H16N2O4S |

Molecular Weight |

200.26 g/mol |

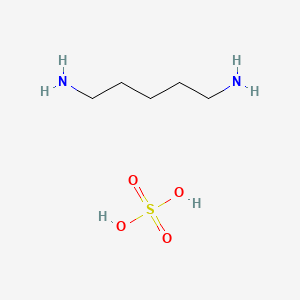

IUPAC Name |

pentane-1,5-diamine;sulfuric acid |

InChI |

InChI=1S/C5H14N2.H2O4S/c6-4-2-1-3-5-7;1-5(2,3)4/h1-7H2;(H2,1,2,3,4) |

InChI Key |

OACUNRCVXCMTJN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CCN.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Cadaverine Sulfate in Microbial Metabolism: A Technical Guide

Abstract

Cadaverine, a diamine produced from the decarboxylation of lysine, plays a multifaceted role in microbial metabolism, significantly impacting stress response, cell signaling, and pathogenesis. This technical guide provides an in-depth exploration of the metabolic pathways involving cadaverine, with a particular focus on its biosynthesis, degradation, and regulatory networks in model organisms such as Escherichia coli and Pseudomonas aeruginosa. Detailed experimental protocols for the quantification of key enzymatic activities and metabolomic analysis are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding of the complex molecular interactions governing cadaverine metabolism. This document serves as a critical resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development seeking to elucidate and manipulate these pathways for therapeutic or biotechnological applications.

Introduction

Cadaverine, or 1,5-pentanediamine, is a biogenic amine synthesized across various domains of life, from bacteria to plants. In microorganisms, it is primarily known for its role in the acid stress response, where its production helps to neutralize the cytoplasm and the extracellular environment. The term "cadaverine sulfate" typically refers to the stable salt form of cadaverine used in experimental setting. This guide will delve into the core metabolic processes involving cadaverine, exploring its synthesis from lysine, its subsequent catabolism, and its broader physiological implications, including its influence on biofilm formation and antibiotic resistance.

Cadaverine Biosynthesis and Regulation

The primary route for cadaverine biosynthesis in many bacteria is the decarboxylation of L-lysine, a reaction catalyzed by the enzyme lysine decarboxylase.

Lysine Decarboxylase: Key Enzymes

In E. coli, two lysine decarboxylases have been characterized:

-

CadA: An inducible enzyme that is part of the cad operon and is activated under acidic conditions.[1] It exhibits optimal activity at a lower pH (around 5.6) and possesses higher thermal stability and decarboxylation activity compared to LdcC.[2]

-

LdcC: A constitutive enzyme with optimal activity at a more neutral pH (around 7.6).[2]

Regulation of the cad Operon in E. coli

The expression of cadA is tightly regulated and is part of the cadBA operon. This operon also includes cadB, which encodes a lysine/cadaverine antiporter.[1] The regulation of this operon is a critical component of the acid stress response:

-

Acidic pH and Lysine: The operon is induced by low external pH in the presence of lysine.

-

CadC: A membrane-bound transcriptional activator, senses both the low pH and the presence of lysine, leading to the activation of cadBA transcription.

-

CadB Function: The CadB protein facilitates the export of cadaverine in exchange for lysine, a 1:1 ratio, which helps to neutralize the acidic environment both inside and outside the cell.[1]

Metabolic Fate of Cadaverine

Once synthesized, cadaverine can be either exported from the cell or enter various catabolic pathways.

Cadaverine Degradation

In some bacteria, such as members of the Pseudomonas genus, cadaverine can be utilized as a carbon and nitrogen source. The degradation pathway involves the transamination of cadaverine to α-piperidine, which is then oxidized to δ-aminovaleric acid.[3]

Incorporation into Cellular Structures

In certain anaerobic bacteria like Selenomonas ruminantium, cadaverine is an essential component of the peptidoglycan, contributing to the structural integrity of the cell envelope.[4][5]

Physiological Roles of Cadaverine

Acid Stress Response

The production and export of cadaverine consume intracellular protons and increase the pH of the surrounding medium, thereby protecting the cell from acidic environments.[1]

Biofilm Formation

Cadaverine metabolism has been shown to influence biofilm formation. In Pseudomonas aeruginosa, metabolites of the cadaverine branch of the lysine degradation pathway are systematically decreased in biofilms.[6] Exogenous supplementation with cadaverine can inhibit biofilm accumulation and stimulate planktonic growth.[6][7]

Antibiotic Susceptibility

Endogenously produced cadaverine can contribute to decreased antibiotic susceptibility in E. coli towards β-lactams, fluoroquinolones, and aminoglycosides.[8] Conversely, in Pseudomonas aeruginosa, exogenous polyamines, including cadaverine, have been shown to increase susceptibility to certain antibiotics.[9]

Quantitative Data on Cadaverine Metabolism

The following tables summarize key quantitative data related to the impact of cadaverine on microbial physiology.

| Parameter | Organism | Condition | Value | Reference |

| Enzyme Kinetics | ||||

| CadA (inducible) | E. coli | Optimal pH | ~5.6 | [2] |

| LdcC (constitutive) | E. coli | Optimal pH | ~7.6 | [2] |

| Biofilm Formation | ||||

| Biofilm Accumulation | P. aeruginosa | 24h with cadaverine supplementation | Up to 49% decrease | [6] |

| Planktonic Growth | P. aeruginosa | 24h with 3.30 mM cadaverine | 20.5 ± 4.2% increase | [6] |

| Antibiotic Susceptibility | ||||

| Carbenicillin MIC | P. aeruginosa | + 10 mM Cadaverine | 4-fold decrease | [9] |

Table 1: Quantitative data on the effect of cadaverine on microbial processes.

| Strain | Genetic Modification | Cadaverine Titer (g/L) | Productivity (g/L/h) | Reference |

| E. coli | Metabolically Engineered | 9.61 | 0.32 | [2] |

| C. glutamicum | Engineered with E. coli CadA and S. bovis α-amylase | 2.24 (from starch) | - | [2] |

| B. methanolicus | Engineered with E. coli CadA | 11.3 (from methanol) | - | [2] |

Table 2: Cadaverine production in metabolically engineered microorganisms.

Experimental Protocols

Lysine Decarboxylase Activity Assay

This protocol is adapted from a colorimetric assay to measure the activity of lysine decarboxylase.[10]

Materials:

-

L-lysine solution

-

Purified lysine decarboxylase enzyme (or cell lysate)

-

Stop solution (e.g., perchloric acid)

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Toluene

-

Spectrophotometer

Procedure:

-

Initiate the enzymatic reaction by mixing the L-lysine substrate with the lysine decarboxylase enzyme in a suitable buffer at 37°C.

-

At specific time intervals, withdraw aliquots of the reaction mixture and add them to a stop solution to terminate the reaction.

-

React the samples with TNBS. TNBS reacts with the primary amines of both lysine and the product, cadaverine, to form TNP-lysine and TNP-cadaverine, respectively.

-

Exploit the differential solubility of the TNP-adducts. TNP-lysine is water-soluble, while TNP-cadaverine is soluble in toluene.

-

Extract the TNP-cadaverine into a toluene phase.

-

Measure the absorbance of the toluene phase at 340 nm using a spectrophotometer. The absorbance is proportional to the amount of cadaverine produced.

NMR-Based Metabolomics of Bacterial Biofilms

This protocol provides a general workflow for analyzing the metabolome of bacterial biofilms using Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Materials:

-

Bacterial culture medium

-

Quenching solution (e.g., cold methanol)

-

Cell lysis buffer

-

NMR buffer (containing a known concentration of a standard like DSS or TSP)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Culture bacteria to form biofilms under the desired experimental conditions.

-

Rapidly quench metabolic activity by adding a cold quenching solution.

-

Harvest the biofilm cells.

-

-

Metabolite Extraction:

-

Lyse the bacterial cells to release intracellular metabolites.

-

Extract the metabolites using a suitable solvent system (e.g., a chloroform/methanol/water extraction).

-

Separate the metabolite-containing phase and dry it.

-

-

NMR Sample Preparation:

-

Reconstitute the dried metabolite extract in an NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire 1D and/or 2D NMR spectra of the samples.

-

-

Data Analysis:

-

Process the NMR spectra (phasing, baseline correction, and referencing).

-

Identify and quantify metabolites using spectral databases and software.

-

Perform statistical analysis to identify significant differences in metabolite concentrations between different experimental groups.

-

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

Caption: Cadaverine biosynthesis, transport, and regulation in response to acid stress.

Experimental Workflow

Caption: A generalized workflow for the metabolomic analysis of microbial samples.

Conclusion

Cadaverine metabolism is a pivotal aspect of microbial physiology, with significant implications for bacterial survival, pathogenesis, and community behavior. The intricate regulation of its biosynthesis and its diverse metabolic fates underscore its importance as a key metabolic node. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate the nuanced roles of cadaverine. A deeper understanding of these pathways will undoubtedly pave the way for novel strategies to combat bacterial infections and harness microbial metabolism for biotechnological advancements.

References

- 1. biotreks.org [biotreks.org]

- 2. Advances in Cadaverine Bacterial Production and Its Applications [engineering.org.cn]

- 3. Frontiers | Production of Putrescine and Cadaverine by Paucilactobacillus wasatchensis [frontiersin.org]

- 4. Molecular basis for the maintenance of envelope integrity in Selenomonas ruminantium: cadaverine biosynthesis and covalent modification into the peptidoglycan play a major role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PaeA (YtfL) protects from cadaverine and putrescine stress in Salmonella Typhimurium and E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics [frontiersin.org]

- 7. Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyamines Increase Antibiotic Susceptibility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Analysis of bacterial biofilms using NMR-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cadaverine and Sulfated Compounds in Marine Organisms

Foreword: Researchers and drug development professionals are constantly exploring the vast chemical diversity of marine organisms for novel bioactive compounds. While the biogenic amine cadaverine is well-documented in marine life, and a wide array of sulfated molecules have been isolated, the specific compound cadaverine sulfate has not been reported as a naturally occurring metabolite in marine organisms based on current scientific literature. This guide provides a comprehensive overview of the existing knowledge on cadaverine in marine ecosystems and the broader context of sulfated compounds, offering a scientifically grounded perspective for future research and development.

Introduction to Cadaverine in the Marine Environment

Cadaverine, or 1,5-pentanediamine, is a biogenic amine formed by the decarboxylation of the amino acid lysine.[1] In marine organisms, it is often associated with microbial activity and the decomposition of tissues, contributing to the odor of decaying fish.[1] Its presence and concentration are frequently used as indicators of seafood spoilage.[1] Beyond its role in decomposition, cadaverine can have various biological effects and its presence is not limited to spoiled seafood.

Quantitative Analysis of Cadaverine in Marine Organisms

The concentration of cadaverine can vary significantly among different marine species and is influenced by factors such as storage conditions and microbial activity. The following table summarizes reported concentrations of cadaverine in various marine organisms.

| Marine Organism | Sample Type | Cadaverine Concentration | Reference |

| Shrimp (frozen raw) | Tissue | Endogenous presence detected | [2] |

| Crab (cooked lump) | Tissue | Endogenous presence detected | [2] |

| Salmon (cold-smoked) | Tissue | Endogenous presence detected | [2] |

| Trout (frozen) | Tissue | 15.975 mg/kg (after 15 days) | [3] |

| Shrimp (frozen) | Tissue | 17.28 mg/kg | [3] |

| Salted and dried fish | Tissue | 5-40 mg% | [3] |

| Canned fish | Tissue | 10-20 mg% | [3] |

| Claris gariepinus (fresh fish) | Tissue | 17.86 ± 1.40 mg/kg | [4] |

| Oreochromis niloticus (fresh fish) | Tissue | 16.57 ± 1.24 mg/kg | [4] |

| Mugil cephalus (fresh fish) | Tissue | 8.94 ± 0.76 mg/kg | [4] |

| Oyster (fresh shellfish) | Tissue | 29.16 ± 2.05 mg/kg | [4] |

| Shrimp (fresh shellfish) | Tissue | 21.83 ± 1.61 mg/kg | [4] |

| Crab (fresh shellfish) | Tissue | 13.09 ± 1.14 mg/kg | [4] |

| Pickled swimming crabs | Edible portion | 22.9 mg/100 g (at 4°C for 16d) | [5] |

| Pickled swimming crabs | Edible portion | 47.1 mg/100 g (at 20°C for 96h) | [5] |

| Dry fish (Scomber scombrus) | Tissue | 0.03 - 0.04 mg/kg | [6] |

Experimental Protocols for Cadaverine Analysis

The accurate quantification of cadaverine in marine samples is crucial for both food safety and research purposes. Several analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) being one of the most common.

Protocol: Extraction and HPLC-FLD Analysis of Cadaverine

This protocol is a generalized representation based on common methodologies.[2][7]

-

Sample Homogenization: Weigh 5-10 grams of the marine organism tissue and homogenize it with a suitable solvent, such as 0.4 M perchloric acid or a borate-trichloroacetic acid solution.[2][7]

-

Extraction: Agitate the homogenate for a specified period (e.g., 30 minutes) and then centrifuge to separate the supernatant containing the biogenic amines.

-

Derivatization: The primary amine groups of cadaverine are often derivatized to enhance their detectability. A common derivatizing agent is dansyl chloride or, for fluorescence detection, an agent like 1-pyrenebutanoic acid succinimidyl ester.[2] The reaction is typically carried out in an alkaline medium (e.g., sodium bicarbonate buffer) at an elevated temperature.

-

Chromatographic Separation: Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of acetonitrile and water is commonly used to separate the derivatized biogenic amines.

-

Detection: Detection is achieved using a fluorescence detector (FLD) set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: A calibration curve is generated using standard solutions of derivatized cadaverine of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of Cadaverine

Cadaverine is synthesized from the amino acid L-lysine through a single enzymatic step catalyzed by lysine decarboxylase (LDC).[8][9][10] This enzyme is found in various bacteria and some plants.[8][9]

Biosynthesis of Cadaverine from L-Lysine.

Sulfated Compounds in Marine Organisms

The marine environment is a rich source of a vast diversity of sulfated compounds, which exhibit a wide range of biological activities.[11][12][13][14][15] These include sulfated polysaccharides, sterols, and other secondary metabolites.[11][12][15] Sulfation is a crucial biochemical modification that can significantly alter the biological function of a molecule.

The sulfation process is catalyzed by a family of enzymes called sulfotransferases (SULTs).[16][17] These enzymes transfer a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, which can be an alcohol or an amine.[16][17]

Generalized pathway for the sulfation of a substrate molecule.

While the sulfation of primary amines like cadaverine is biochemically plausible, there is currently no direct evidence of this occurring naturally in marine organisms to form cadaverine sulfate.

Experimental Workflow for Biogenic Amine Analysis

The following diagram illustrates a typical workflow for the analysis of biogenic amines, such as cadaverine, from marine samples.

A generalized experimental workflow for biogenic amine analysis.

Conclusion and Future Perspectives

This technical guide serves to clarify the current state of knowledge and to highlight a potential area for future research. The possibility of cadaverine sulfation in marine organisms remains an open question. Future research could focus on targeted metabolomic studies to search for sulfated biogenic amines in a wider range of marine species. Should cadaverine sulfate or similar compounds be discovered, subsequent research into their biological activities could unveil novel pharmacological properties, given the profound impact of sulfation on molecular function. This would be a valuable endeavor for both marine biotechnology and drug development.

References

- 1. Biogenic amines in seafood: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of putrescine and cadaverine in seafood (finfish and shellfish) by liquid chromatography using pyrene excimer fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biogenic Amines in Seafood [bvmj.journals.ekb.eg]

- 5. mdpi.com [mdpi.com]

- 6. ijsra.net [ijsra.net]

- 7. elibrary.almaata.ac.id [elibrary.almaata.ac.id]

- 8. Development of a lysine biosensor for the dynamic regulation of cadaverine biosynthesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli [frontiersin.org]

- 10. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Marine Polysaccharide Sulfatases [frontiersin.org]

- 15. Metabolites from Marine Microorganisms, Micro, and Macroalgae: Immense Scope for Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfotransferase - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physiological Effects of Cadaverine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadaverine, a biogenic diamine formed by the decarboxylation of lysine, and its sulfate salt, are compounds of significant interest in various biological and toxicological studies. This technical guide provides a comprehensive overview of the physiological effects of cadaverine sulfate, with a focus on its toxicological profile, underlying cellular mechanisms, and relevant experimental methodologies. Quantitative toxicological data are summarized for clear comparison. Detailed protocols for key in vivo and in vitro assays are provided to facilitate experimental design and reproducibility. Furthermore, this guide visualizes critical signaling pathways and experimental workflows using the DOT language for Graphviz, offering a deeper understanding of the molecular interactions and experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Toxicological Profile of Cadaverine

The toxicological effects of cadaverine have been evaluated through various studies, primarily focusing on acute oral toxicity and in vitro cytotoxicity. The available data for cadaverine are summarized below. It is important to note that most studies have been conducted on cadaverine, and the data is considered relevant for cadaverine sulfate as the toxicity is primarily attributed to the cadaverine moiety.

Quantitative Toxicity Data

| Parameter | Species | Route of Administration | Value | Reference(s) |

| Acute Oral Toxicity | Rat | Oral (gavage) | LD50 > 2000 mg/kg body weight | [1] |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Oral (dietary) | 180 mg/kg body weight/day | [2] |

| In Vitro Cytotoxicity | Human | In vitro (HT-29 cells) | IC50: 40.72 ± 1.98 mM (24h) | [3] |

Qualitative Toxicological Endpoints

| Endpoint | Observation | Reference(s) |

| Skin Irritation/Corrosion | May cause skin irritation. | [4],[5] |

| Eye Irritation/Corrosion | May cause eye irritation. | [4],[5] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation. | [4],[5] |

| Skin Sensitization | May cause skin sensitization. | [5] |

| Mutagenicity | No data available to suggest mutagenic potential. | [4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [4] |

Experimental Protocols

This section provides detailed methodologies for key toxicological and cytological assays relevant to the investigation of cadaverine sulfate's physiological effects. These protocols are based on internationally recognized guidelines and published research.

In Vivo Toxicity Testing

This method is a sequential test that uses a minimal number of animals to estimate the LD50.

-

Animal Selection: Use healthy, young adult rats of a single sex (preferably females as they are often slightly more sensitive) from a standard laboratory strain. Animals should be acclimated to laboratory conditions for at least 5 days.

-

Housing and Fasting: House animals individually. Withhold food overnight for rats before dosing, ensuring free access to water.

-

Dose Preparation: Prepare the test substance (cadaverine sulfate) in a suitable vehicle (e.g., distilled water). The volume administered should generally not exceed 1 mL/100 g of body weight for aqueous solutions.

-

Dose Administration: Administer the substance by gavage using a stomach tube.

-

Sequential Dosing:

-

Dose a single animal at a starting dose level (e.g., 175 mg/kg, a default value when no prior information is available).

-

Observe the animal for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued until one of the stopping criteria is met (e.g., four reversals in outcome, or bracketing of the LD50).

-

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

-

Animal Selection: Use healthy young adult albino rabbits.

-

Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

-

Application of Test Substance: Apply 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle, to a small area (approximately 6 cm²) of the clipped skin and cover with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure period is 4 hours.

-

Removal of Test Substance: After 4 hours, remove the dressing and residual test substance, preferably with water or an appropriate solvent.

-

Observation: Examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a graded scale (0-4 for both erythema and edema). Observations can continue for up to 14 days to assess the reversibility of the effects.

-

Animal Selection: Use healthy young adult albino rabbits.

-

Application of Test Substance: Gently pull the lower eyelid away from the eyeball and instill 0.1 g of the solid test substance into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: Examine the eyes for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application. Scoring is based on a graded scale. The observation period can be extended up to 21 days to evaluate reversibility.

-

Animal Selection: Use female mice of a standard inbred strain (e.g., CBA/Ca).

-

Application of Test Substance: Apply the test substance (in a suitable vehicle) to the dorsal surface of each ear for three consecutive days.

-

Proliferation Measurement: On day 6, inject the mice intravenously with 3H-methyl thymidine.

-

Sample Collection: Five hours after the injection of 3H-methyl thymidine, sacrifice the mice and excise the draining auricular lymph nodes.

-

Cell Proliferation Analysis: Prepare a single-cell suspension of lymph node cells and measure the incorporation of 3H-methyl thymidine using a β-scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

In Vitro Cytotoxicity Testing

-

Cell Culture: Culture human colon adenocarcinoma cells (HT-29) in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of cadaverine sulfate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Cell Culture and Seeding: Follow the same procedure as for the MTT assay.

-

Treatment: Expose the cells to various concentrations of cadaverine sulfate for the desired time.

-

Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.

-

LDH Measurement: Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and a positive control (cells lysed to release maximum LDH).

Signaling Pathways and Mechanisms of Action

Cadaverine can exert its physiological effects through various mechanisms, including interaction with specific receptors and modulation of cellular signaling pathways.

Interaction with Trace Amine-Associated Receptors (TAARs)

Cadaverine is a known ligand for certain Trace Amine-Associated Receptors (TAARs), which are a class of G protein-coupled receptors (GPCRs).[3][4][6][7][8] In humans, cadaverine has been shown to interact with TAAR1, TAAR6, and TAAR8.[9][10] The activation of these receptors can lead to downstream signaling events.

The following diagram illustrates a generalized signaling pathway for TAAR activation by cadaverine, leading to an increase in intracellular calcium.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 3. Expression of Trace Amine-Associated Receptors in the Murine and Human Hippocampus Based on Public Transcriptomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 8. Frontiers | Trace Amine-Associated Receptor 2 Is Expressed in the Limbic Brain Areas and Is Involved in Dopamine Regulation and Adult Neurogenesis [frontiersin.org]

- 9. Cadaverine and Spermine Elicit Ca2+ Uptake in Human CP Cells via a Trace Amine-Associated Receptor 1 Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying human diamine sensors for death related putrescine and cadaverine molecules | PLOS Computational Biology [journals.plos.org]

The Pivotal Role of Cadaverine in Alkaloid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The diamine cadaverine, a product of lysine decarboxylation, serves as a crucial precursor in the biosynthesis of a diverse array of alkaloids, particularly those belonging to the quinolizidine and piperidine classes. These alkaloids exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the role of cadaverine in alkaloid synthesis, focusing on the biosynthetic pathways, key enzymatic transformations, and available data on its incorporation into various alkaloid skeletons. While the direct use of "cadaverine sulfate" is not explicitly detailed in the surveyed literature, it is understood that cadaverine is often handled and stored as a stable salt, such as the sulfate or dihydrochloride, which would then be used in experimental settings.

From Amino Acid to Alkaloid Precursor: The Biosynthesis of Cadaverine

The journey from the essential amino acid L-lysine to the versatile alkaloid precursor cadaverine is a concise and elegant biosynthetic pathway. This transformation is primarily catalyzed by the enzyme lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1][2] This single enzymatic step removes the carboxyl group from L-lysine, yielding 1,5-diaminopentane, commonly known as cadaverine.[3][4]

The subsequent and critical step in the pathway to piperidine and quinolizidine alkaloids is the oxidative deamination of cadaverine. This reaction is catalyzed by a copper amine oxidase (CuAO) , which converts one of the primary amino groups of cadaverine into an aldehyde, forming 5-aminopentanal.[2] This intermediate spontaneously cyclizes through the formation of a Schiff base to yield Δ1-piperideine , a key cyclic imine that serves as the immediate precursor for the construction of more complex alkaloid frameworks.[3][5]

Quinolizidine Alkaloids: Building Complex Skeletons from Cadaverine

Quinolizidine alkaloids (QAs), predominantly found in plants of the Leguminosae family, are characterized by their bicyclic or tetracyclic ring systems derived from cadaverine units.[1][2] Feeding studies utilizing isotopically labeled cadaverine have unequivocally demonstrated its incorporation into various QA skeletons, including lupinine, sparteine, and lupanine.[6][7][8]

The biosynthesis of these complex structures from Δ1-piperideine is thought to involve a series of condensation, cyclization, and oxidation reactions, although the precise enzymatic machinery for many of these steps is still under investigation. For instance, the formation of the tetracyclic quinolizidine ring system is proposed to proceed through the dimerization of Δ1-piperideine or its tautomer.

While specific, detailed experimental protocols for the synthesis of quinolizidine alkaloids starting from cadaverine with quantifiable yields are scarce in the publicly available literature, the evidence from tracer studies provides a solid foundation for understanding the biosynthetic route. The total quinolizidine alkaloid content in plants known to produce them can be substantial. For example, seeds of Lupinus bilineatus have been reported to contain a total QA content of 37.3 mg/g dry weight. However, this represents the accumulated concentration in the plant tissue and not the yield from a specific synthetic reaction.

Piperidine Alkaloids: A Direct Lineage from Cadaverine

The piperidine alkaloids represent a structurally diverse class of natural products that also derive their core six-membered nitrogen-containing ring from cadaverine via the Δ1-piperideine intermediate.[3] Prominent examples include anabasine, found in certain Nicotiana species, and pelletierine.[6]

The biosynthesis of these alkaloids involves the condensation of Δ1-piperideine with other metabolic building blocks. For example, the formation of anabasine involves the coupling of a piperidine ring derived from cadaverine with a pyridine ring originating from nicotinic acid.

Data Summary

The available quantitative data primarily relates to the total alkaloid content in plant tissues rather than specific yields from synthetic or biosynthetic experiments starting with cadaverine. The following table summarizes representative data found in the literature.

| Alkaloid Class | Plant Source | Analyzed Material | Total Alkaloid Content | Reference |

| Quinolizidine Alkaloids | Lupinus bilineatus | Seeds | 37.3 mg/g DW | N/A |

Note: This table highlights the current gap in the literature regarding quantifiable yields for the conversion of cadaverine to specific alkaloids. The provided data point reflects the concentration of alkaloids in a biological sample and not a synthetic yield.

Experimental Protocols: A Methodological Gap

A thorough review of the scientific literature did not yield detailed, step-by-step experimental protocols for the synthesis of specific alkaloids using cadaverine (or cadaverine sulfate) as a starting material, complete with reagent quantities, reaction conditions, and percentage yields. The majority of the research has focused on in vivo or in vitro tracer studies to elucidate biosynthetic pathways. These studies typically involve administering isotopically labeled cadaverine to a plant or cell culture and then analyzing the resulting alkaloids to determine the extent and position of label incorporation. While these experiments are invaluable for understanding metabolic pathways, they are not designed to serve as preparative synthetic protocols.

Conclusion and Future Directions

Cadaverine is unequivocally a central precursor in the biosynthesis of quinolizidine and piperidine alkaloids. The initial enzymatic steps converting L-lysine to Δ1-piperideine are well-established. However, a significant knowledge gap exists concerning the specific enzymes and reaction mechanisms involved in the subsequent assembly of complex alkaloid skeletons. Furthermore, there is a notable lack of detailed, quantitative experimental data and protocols for the synthesis of these alkaloids from cadaverine.

For researchers and professionals in drug development, this presents both a challenge and an opportunity. The elucidation of the complete biosynthetic pathways, including the characterization of all involved enzymes, could pave the way for the development of biocatalytic and metabolic engineering approaches for the sustainable and efficient production of valuable alkaloids. Future research should focus on:

-

Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for the intricate cyclization and modification reactions downstream of Δ1-piperideine.

-

In Vitro Reconstitution of Biosynthetic Pathways: Reconstructing the entire biosynthetic pathways in vitro to enable detailed mechanistic studies and optimization of reaction conditions.

-

Development of Synthetic Protocols: Establishing robust and high-yielding synthetic protocols for the conversion of cadaverine to target alkaloids, which would be invaluable for medicinal chemistry and drug development programs.

Addressing these research gaps will not only deepen our fundamental understanding of alkaloid biosynthesis but also unlock the potential for the biotechnological production of these pharmacologically important natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of Quinolizidine Alkaloids in Lupin Chloroplasts [agris.fao.org]

The Distribution of Cadaverine in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine, a diamine synthesized from the amino acid lysine, is a polyamine involved in various physiological processes in plants. While less ubiquitous than other polyamines like putrescine and spermidine, cadaverine plays a significant role in plant growth, development, and response to environmental stress.[1][2][3] Its distribution is not uniform and varies considerably across different plant species and tissues. This technical guide provides an in-depth exploration of the distribution of cadaverine in plant tissues, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

While this guide focuses on cadaverine, it is important to note that the term "cadaverine sulfate" did not yield significant specific findings in the context of plant tissues in the reviewed literature. The research predominantly centers on free cadaverine and its conjugates with other organic molecules. Therefore, the data and protocols presented herein pertain to the analysis of cadaverine.

Quantitative Distribution of Cadaverine in Plant Tissues

The concentration of cadaverine in plant tissues is highly variable, influenced by the plant species, developmental stage, and environmental conditions.[1][3] Generally, higher concentrations are observed in legumes and certain cereals, while it is found in trace amounts or is undetectable in other plants like Arabidopsis thaliana.[2] The following tables summarize the available quantitative data on cadaverine distribution.

Table 1: Cadaverine Content in Various Plant Species and Tissues

| Plant Species | Tissue/Organ | Cadaverine Concentration | Reference |

| Cereals (general) | - | < 1 nmol/g FW to 15 µmol/g FW | [4] |

| Mesembryanthemum crystallinum (Ice Plant) | Young Leaves and Apex | 20–29 nmol/g FW | [4] |

| Hordeum vulgare (Barley) | Leaves | Present | |

| Oryza sativa (Rice) | Shoot Extracts, Phloem Sap | Present | |

| Glycine max (Soybean) | Hypocotyls, Roots | Present | |

| Cicer arietinum (Chickpea) | Embryonic Axis (during germination) | High concentrations | |

| Pisum sativum (Pea) | Roots | Present | [5] |

| Lycopersicon esculentum (Tomato) | Roots | Present | [5] |

| Tea Plants | - | Present | |

| Allium sativum (Garlic) | Shoots, Leaves | Good quantity | |

| Edible Mushrooms | - | Up to 165 mg/dry wt |

Table 2: Factors Influencing Cadaverine Accumulation

| Factor | Effect on Cadaverine Levels | Plant Species | Reference |

| Germination | Increase | Seeds of broad bean, chickpea, cucumber, lupin | [4] |

| Heat Shock | Increase in roots and translocation to shoots | Mesembryanthemum crystallinum (Ice Plant) | |

| Salt Stress | Increase | Mesembryanthemum crystallinum (Ice Plant) | [1] |

| Osmotic Stress | Increase | Higher plants in general | |

| Ethylene Exposure | Increase | Pea seedlings, marigold, ice plant leaves | [6] |

Experimental Protocols

The quantification of cadaverine in plant tissues typically involves extraction, derivatization, and chromatographic analysis. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[4]

Protocol 1: Extraction of Polyamines from Plant Tissues

This protocol is a generalized procedure based on methods described in the literature.[7][8][9]

Materials:

-

Plant tissue (fresh or frozen at -80°C)

-

Liquid nitrogen

-

Pre-cooled mortar and pestle

-

5% (v/v) cold perchloric acid (PCA)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Weigh the fresh or frozen plant material (typically 100 to 300 mg of fresh weight).

-

Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-cooled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube containing cold 5% PCA at a ratio of approximately 1:10 (w/v).

-

Homogenize the sample thoroughly.

-

Alternatively, for some tissues, a freeze-thaw method can be employed. This involves freezing the sample in PCA and then thawing it, repeating this cycle three times to ensure cell lysis.[7]

-

Incubate the homogenate on ice for 30-60 minutes.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the free polyamines. The supernatant can be stored at -20°C until derivatization and analysis.

Protocol 2: HPLC Analysis of Cadaverine

This protocol outlines the general steps for the derivatization and HPLC analysis of cadaverine.[10][11]

Materials:

-

Polyamine extract (from Protocol 1)

-

Derivatization agent (e.g., Benzoyl chloride or Dansyl chloride)

-

HPLC system with a C18 reverse-phase column

-

UV or fluorescence detector

-

Solvents for mobile phase (e.g., methanol, water)

-

Cadaverine standard solution

Procedure:

-

Derivatization:

-

Benzoylation: Mix the polyamine extract with benzoyl chloride in an alkaline solution (e.g., sodium hydroxide). The reaction results in benzoylated polyamines, which can be detected by UV absorbance.

-

Dansylation: Mix the polyamine extract with dansyl chloride in an acetone solution buffered at an alkaline pH. The resulting dansylated polyamines are fluorescent and can be detected with high sensitivity.

-

-

HPLC Separation:

-

Inject the derivatized sample into the HPLC system.

-

Use a C18 reverse-phase column for separation.

-

The mobile phase typically consists of a gradient of methanol and water.

-

Set the detector to the appropriate wavelength for the chosen derivative (e.g., 254 nm for benzoyl derivatives).

-

-

Quantification:

-

Run a series of cadaverine standards of known concentrations to generate a calibration curve.

-

Compare the peak area of cadaverine in the sample to the calibration curve to determine its concentration.

-

The results are typically expressed in nmol or µmol per gram of fresh weight (FW) or dry weight (DW) of the plant tissue.

-

Signaling Pathways and Metabolic Workflows

Cadaverine Biosynthesis and Catabolism

Cadaverine is synthesized from lysine in a single step catalyzed by the enzyme lysine decarboxylase (LDC).[4] Its breakdown is primarily carried out by diamine oxidase (DAO).[4]

Caption: Biosynthesis of cadaverine from lysine and its subsequent catabolism.

Experimental Workflow for Cadaverine Analysis

The process of quantifying cadaverine in plant tissues follows a structured workflow from sample preparation to data analysis.

References

- 1. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 2. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition by Ethylene of Polyamine Biosynthetic Enzymes Enhanced Lysine Decarboxylase Activity and Cadaverine Accumulation in Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. JP2014177465A - Preparation method of polyamine composition from plant - Google Patents [patents.google.com]

- 10. Analysis of Polyamines in Higher Plants by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Cadaverinsulfat's function in stress response in plants

An In-depth Technical Guide on the Function of Cadaverine in the Plant Stress Response

Abstract

Cadaverine, a diamine polyamine derived from the decarboxylation of lysine, has emerged as a significant, albeit complex, modulator of the plant response to abiotic stress. Unlike the more extensively studied polyamines such as putrescine, spermidine, and spermine, cadaverine follows a distinct biosynthetic pathway, suggesting a unique role in plant physiology. This technical guide provides a comprehensive overview of the function of cadaverine in mediating plant responses to environmental stressors, including salinity, drought, and heavy metal toxicity. It consolidates quantitative data on cadaverine accumulation, details key experimental protocols for its analysis, and illustrates the associated metabolic and signaling pathways. This document is intended for researchers and scientists in plant biology and drug development seeking to understand and leverage the protective mechanisms involving cadaverine.

Introduction

Polyamines are ubiquitous, low-molecular-weight polycations that play crucial roles in a myriad of plant processes, including growth, development, and adaptation to environmental stress[1]. While the roles of arginine-derived polyamines are well-documented, cadaverine, synthesized from lysine via lysine decarboxylase (LDC), has garnered increasing attention[2][3]. Accumulation of cadaverine has been reported in various plant species in response to a wide range of environmental stimuli, such as heat, salt, drought, and oxidative stress[2][3][4]. However, its functional role can be dichotomous, with reports indicating both stress mitigation and, in some contexts, increased sensitivity[2][3]. This guide aims to synthesize the current understanding of cadaverine's function in plant stress physiology, providing a foundational resource for further research.

Cadaverine Biosynthesis and Metabolism in Response to Stress

The primary pathway for cadaverine synthesis in plants is the decarboxylation of the amino acid L-lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC) (EC 4.1.1.18)[5]. The activity of LDC is a critical regulatory point and is often upregulated in response to abiotic stress signals[6]. Once synthesized, cadaverine can be catabolized by diamine oxidases (DAO), producing hydrogen peroxide (H₂O₂), ammonia, and an aminoaldehyde[6]. This catabolic process is significant, as the resulting H₂O₂ can act as a signaling molecule, further modulating the stress response.

Quantitative Analysis of Cadaverine Accumulation Under Abiotic Stress

Numerous studies have documented the accumulation of cadaverine in plant tissues subjected to various abiotic stresses. The magnitude of this accumulation varies depending on the plant species, the specific tissue, and the nature and severity of the stress. The following table summarizes key quantitative findings from the literature.

| Plant Species | Tissue | Stressor | Fold Increase / Concentration | Reference |

| Mesembryanthemum crystallinum (Ice Plant) | Leaves, Stems, Roots | Heat Shock (47°C) | Significant increase, translocated from roots to shoot | |

| Mesembryanthemum crystallinum (Ice Plant) | - | Salinity Stress | Accumulation observed | [6] |

| Capsicum annuum (Pepper) | Leaves | Drought | Accumulation of cadaverine and putrescine | [2][3] |

| Brassica napus (Rape) | Leaf Discs | Osmotic Stress | Massive accumulation | [6] |

| Zea mays (Maize) | - | Salt Stress + NO Donor | Increased cadaverine levels | [1][7] |

| Carissa spinarum | Leaves | Water Stress | 1.16 to 1.23-fold increase | [8] |

| Brassica juncea (Mustard) | Seedlings | Salt, Lead, Cadmium | Exogenous application improved germination | [2][3] |

Role of Cadaverine in Specific Stress Responses

Salinity Stress

Under high salinity, cadaverine accumulation is a common response in many plant species. It is thought to contribute to osmotic adjustment and the protection of cellular structures. In maize, the interplay between nitric oxide (NO) and cadaverine appears to be crucial for regulating the response to salt stress[1][7]. Exogenous application of cadaverine has been shown to improve the growth of mustard (Brassica juncea) under salt stress by positively affecting photosynthetic pigments and nitrogen metabolism[1].

Drought Stress

Plants often accumulate cadaverine in their leaves and roots when exposed to drought conditions[2][3]. This may be part of a strategy to reduce water loss, as polyamines can influence stomatal closure by inhibiting potassium influx into guard cells[2]. In barley seedlings, exogenous cadaverine application was found to create a drought resistance mechanism, mitigating the negative effects of the stress on cell division and biochemical activities.

Heavy Metal Stress

Heavy metal toxicity induces severe oxidative stress in plants. Cadaverine appears to play a protective role by enhancing the plant's antioxidant defense system[6]. Studies on mustard seeds have shown that treatment with cadaverine can increase the germination rate in the presence of heavy metals like lead and cadmium, suggesting a role in stress mitigation[2][3].

Experimental Protocols

Protocol for Induction of Drought Stress using Polyethylene Glycol (PEG)

Polyethylene glycol (PEG) is a non-toxic, inert polymer used to induce osmotic stress in hydroponic or in vitro systems, simulating drought conditions by reducing the water potential of the growth medium.

-

Materials:

-

Polyethylene Glycol 6000 (PEG-6000)

-

Hydroponic nutrient solution (e.g., Hoagland's)

-

Beakers, magnetic stirrer, pH meter

-

Plant growth containers/tubes

-

-

Procedure:

-

Prepare PEG Stock Solution: Prepare a concentrated stock solution of PEG-6000 (e.g., 40% w/v) in the chosen nutrient solution. Dissolve completely using a magnetic stirrer. Note: Dissolving PEG can take time.

-

Determine Final Concentrations: Decide on the final PEG concentrations required to achieve the desired osmotic potentials. Common concentrations range from 5% to 20% (w/v) PEG-6000.

-

Prepare Treatment Solutions: Prepare the final treatment solutions by diluting the PEG stock solution with the nutrient solution. Prepare a control solution containing only the nutrient solution (0% PEG). Adjust the pH of all solutions to be consistent (e.g., pH 5.8-6.0).

-

Acclimate Plants: Grow seedlings in the control hydroponic solution for a period of acclimatization (e.g., 7-14 days) until they are well-established.

-

Apply Stress: Replace the control solution with the respective PEG treatment solutions. To avoid osmotic shock, it is advisable to apply the stress gradually, for example, by increasing the PEG concentration incrementally over 2-3 days.

-

Maintain Growth Conditions: Keep the plants under controlled environmental conditions (temperature, light, humidity). Ensure solutions are aerated and replaced periodically (e.g., every 2-3 days) to maintain nutrient levels and osmotic potential.

-

Harvesting: Harvest plant tissues (roots, shoots) for analysis at predetermined time points (e.g., 24h, 48h, 72h) after the final stress level is reached.

-

Protocol for Quantification of Cadaverine by HPLC

This protocol outlines the extraction and quantification of cadaverine from plant tissue using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. Dansyl chloride is a common derivatizing agent.

-

Materials:

-

Plant tissue (fresh or frozen in liquid N₂)

-

Perchloric acid (PCA), 5% (v/v)

-

Dansyl chloride solution (5 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline (1 mg/mL)

-

Toluene

-

Cadaverine standard

-

HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 510 nm)

-

Acetonitrile (HPLC grade), Water (HPLC grade)

-

-

Procedure:

-

Extraction: a. Homogenize ~100-200 mg of fresh plant tissue in 1 mL of ice-cold 5% PCA using a mortar and pestle or a tissue homogenizer. b. Transfer the homogenate to a microcentrifuge tube and incubate on ice for 1 hour. c. Centrifuge at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the polyamines.

-

Derivatization: a. To 100 µL of the supernatant (or cadaverine standard), add 200 µL of saturated sodium carbonate. b. Add 200 µL of dansyl chloride solution. Vortex thoroughly. c. Incubate the mixture in the dark at 60°C for 1 hour. d. Add 100 µL of proline solution to react with excess dansyl chloride. Vortex and incubate for 30 minutes.

-

Extraction of Dansylated Polyamines: a. Add 500 µL of toluene to the reaction mixture. Vortex vigorously for 30 seconds. b. Centrifuge at 3,000 x g for 5 minutes to separate the phases. c. Carefully collect the upper toluene phase, which contains the dansylated polyamines. d. Evaporate the toluene to dryness under a stream of nitrogen gas or in a vacuum concentrator. e. Re-dissolve the residue in 100-200 µL of acetonitrile.

-

HPLC Analysis: a. Inject 20 µL of the re-dissolved sample into the HPLC system. b. Use a C18 column and a mobile phase gradient of acetonitrile and water. A typical gradient might be from 50% to 100% acetonitrile over 30 minutes. c. Detect the dansylated cadaverine using a fluorescence detector. d. Quantify the cadaverine concentration by comparing the peak area to a standard curve prepared with known concentrations of cadaverine.

-

Protocol for Lysine Decarboxylase (LDC) Activity Assay (Radiometric Method)

This assay measures LDC activity by quantifying the release of ¹⁴CO₂ from L-[¹⁴C]-lysine.

-

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.5, containing pyridoxal-5'-phosphate, DTT, and EDTA)

-

L-[1-¹⁴C]-lysine (radioactive substrate)

-

Scintillation vials, scintillation cocktail

-

Sealed reaction vials with a center well containing a piece of filter paper

-

-

Procedure:

-

Enzyme Extraction: a. Homogenize fresh plant tissue in ice-cold extraction buffer. b. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. c. Use the resulting supernatant as the crude enzyme extract.

-

Enzyme Assay: a. In a sealed reaction vial, add the enzyme extract to a reaction mixture containing buffer and pyridoxal-5'-phosphate. b. Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH) in the center well of the vial. c. Initiate the reaction by injecting L-[1-¹⁴C]-lysine into the reaction mixture. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction by injecting an acid (e.g., 2 M HCl), which also facilitates the release of dissolved ¹⁴CO₂.

-

Quantification: a. After an additional incubation period to ensure all ¹⁴CO₂ is trapped, remove the filter paper from the center well. b. Place the filter paper in a scintillation vial with a scintillation cocktail. c. Measure the radioactivity using a liquid scintillation counter. d. Calculate the enzyme activity based on the amount of ¹⁴CO₂ released per unit of time per milligram of protein.

-

Conclusion and Future Directions

Cadaverine is a critical component of the plant's defense machinery against a range of abiotic stresses. Its accumulation is a conserved response, and its metabolic and signaling pathways are intertwined with other key stress-related molecules like H₂O₂ and NO. While evidence points to its protective role through osmotic adjustment and antioxidant system enhancement, the precise molecular mechanisms and the reasons for its occasional negative impact remain to be fully elucidated. Future research should focus on identifying the specific transporters for cadaverine, characterizing the downstream targets of its signaling cascade, and exploring the potential for genetically engineering the cadaverine biosynthesis pathway to enhance stress tolerance in crops. The detailed protocols and consolidated data in this guide provide a robust framework for pursuing these research avenues.

References

- 1. Modification of cadaverine content by NO in salt-stressed maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cadaverine’s Functional Role in Plant Development and Environmental Response [frontiersin.org]

- 3. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PEG-induced physiological drought for screening winter wheat genotypes sensitivity – integrated biochemical and chlorophyll a fluorescence analysis [frontiersin.org]

- 5. aminer.org [aminer.org]

- 6. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Degradation Pathways of Cadaverine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadaverine, a diamine produced by the decarboxylation of lysine, plays a significant role in various biological processes and is a key molecule in both physiological and pathological contexts. When conjugated with a sulfate group, it forms cadaverine sulfate. Understanding the degradation pathways of cadaverine sulfate is crucial for researchers in fields ranging from microbiology to drug development, as it sheds light on the metabolic fate of this compound in different biological systems. This technical guide provides a comprehensive overview of the known and proposed degradation pathways of cadaverine sulfate, complete with detailed experimental protocols, quantitative data, and visual representations of the metabolic routes.

While direct enzymatic degradation of the entire cadaverine sulfate molecule has not been extensively documented, the most probable metabolic route involves an initial hydrolysis of the sulfate group by a sulfatase enzyme, followed by the degradation of the resulting cadaverine molecule through established pathways. This guide will therefore first detail the proposed desulfation step and then elaborate on the subsequent catabolism of cadaverine.

Proposed Initial Degradation Step: Desulfation of Cadaverine Sulfate

The initial step in the metabolism of cadaverine sulfate is hypothesized to be the enzymatic removal of the sulfate group, a reaction catalyzed by a class of enzymes known as sulfatases.

The Role of Sulfatases

Sulfatases are esterases that catalyze the hydrolysis of sulfate esters, releasing a sulfate ion and an alcohol. These enzymes are ubiquitous in nature, found in organisms from bacteria to humans, and play critical roles in various physiological processes. While direct evidence for a sulfatase specific to cadaverine sulfate is limited, the broad substrate specificity of many sulfatases towards alkyl and aryl sulfates suggests that a similar enzyme could act on cadaverine sulfate.

The proposed reaction is as follows:

Cadaverine Sulfate + H₂O → Cadaverine + H₂SO₄

Experimental Protocol: Sulfatase Activity Assay

To investigate the potential desulfation of cadaverine sulfate, a general sulfatase activity assay can be adapted. This protocol is based on the use of a chromogenic substrate, p-nitrocatechol sulfate (pNCS), which releases a colored product upon hydrolysis.

Objective: To determine if a given biological sample (e.g., cell lysate, purified enzyme) possesses sulfatase activity that could potentially hydrolyze cadaverine sulfate.

Materials:

-

p-Nitrocatechol sulfate (pNCS)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Sodium hydroxide (NaOH, 1 M)

-

Test sample (e.g., microbial cell lysate, purified enzyme)

-

Spectrophotometer

-

Incubator or water bath at 37°C

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 400 µL of 0.1 M sodium acetate buffer (pH 5.0) and 100 µL of 10 mM pNCS.

-

Enzyme Addition: Add 100 µL of the test sample to the reaction mixture. For a negative control, add 100 µL of buffer instead of the sample.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 200 µL of 1 M NaOH. The addition of NaOH also develops the color of the product.

-

Measurement: Measure the absorbance of the solution at 515 nm using a spectrophotometer.

-

Quantification: The amount of p-nitrocatechol released can be quantified using a standard curve prepared with known concentrations of p-nitrocatechol.

Note: To specifically test for activity against cadaverine sulfate, one could attempt to use it as a competitive inhibitor in the pNCS assay or develop a method to directly measure the release of cadaverine or sulfate.

Degradation Pathways of Cadaverine

Once the sulfate group is removed, the resulting cadaverine molecule enters established degradation pathways. The primary routes of cadaverine catabolism involve oxidative deamination, acetylation, and glutamylation, which have been primarily studied in bacteria and plants.

Oxidative Deamination Pathway

This is a major pathway for cadaverine degradation, initiated by the action of amine oxidases.

-

Enzymes: Diamine Oxidase (DAO) and Copper Amine Oxidase (CAO) are key enzymes in this pathway.

-

Mechanism: These enzymes catalyze the oxidative deamination of cadaverine, producing 5-aminopentanal, ammonia (NH₃), and hydrogen peroxide (H₂O₂).

-

Fates of 5-Aminopentanal: This intermediate can undergo further reactions:

-

Spontaneous Cyclization: 5-aminopentanal can spontaneously cyclize to form Δ¹-piperideine.

-

Oxidation: It can be further oxidized to 5-aminopentanoate.

-

N-Acetylation Pathway

In this pathway, an acetyl group is transferred to one of the amino groups of cadaverine.

-

Enzyme: N-acetyltransferase.

-

Mechanism: This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to cadaverine, forming N-acetylcadaverine.

-

Significance: Acetylation can modify the biological activity of cadaverine and facilitate its excretion in some organisms.

γ-Glutamylation Pathway in Pseudomonas aeruginosa

Pseudomonas aeruginosa utilizes a specific pathway involving the addition of a glutamate residue to cadaverine.

-

Enzymes: A series of enzymes encoded by the pau (polyamine utilization) genes are involved.

-

Mechanism:

-

γ-Glutamylation: Cadaverine is converted to γ-glutamylcadaverine.

-

Oxidation: The terminal amino group is oxidized.

-

Deamination and Cyclization: This leads to the formation of 5-aminovalerate (5-aminopentanoate).

-

Further Metabolism: 5-aminovalerate is further metabolized to glutarate, which can then enter the tricarboxylic acid (TCA) cycle.

-

Quantitative Data on Cadaverine Degradation

Quantitative analysis of cadaverine degradation provides valuable insights into the efficiency and regulation of these pathways. The following table summarizes data from a study on Pseudomonas aeruginosa, comparing metabolite levels in planktonic versus biofilm cultures.

| Metabolite | Fold Change (Biofilm/Planktonic) | p-value |

| Lysine | - | - |

| Cadaverine | 0.02 | 8.74 x 10⁻⁵ |

| 5-Aminopentanoic acid | 0.14 | 2.17 x 10⁻⁴ |

| Glutaric acid | 0.05 | 7.03 x 10⁻⁸ |

Data adapted from a study on P. aeruginosa metabolism. The significant decrease in cadaverine and its downstream metabolites in biofilms suggests a different metabolic state compared to planktonic cells.

Experimental Protocols for Key Enzymes in Cadaverine Degradation

Lysine Decarboxylase (LDC) Activity Assay

This assay is used to determine the activity of the enzyme responsible for the synthesis of cadaverine from lysine.

Objective: To measure the rate of cadaverine production from lysine.

Principle: The assay measures the disappearance of the substrate (lysine) or the appearance of the product (cadaverine) over time. A common method involves a colorimetric reaction.

Materials:

-

L-lysine

-

Pyridoxal-5'-phosphate (PLP) - a cofactor for LDC

-

Tris-HCl buffer (pH 8.0)

-

Ninhydrin reagent

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, L-lysine, and PLP.

-

Enzyme Addition: Initiate the reaction by adding the enzyme extract.

-

Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Sampling: At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).

-

Colorimetric Detection: Add ninhydrin reagent to the samples and heat. Ninhydrin reacts with the primary amino groups of both lysine and cadaverine, but the reaction with cadaverine produces a more intense color under specific conditions.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculation: Calculate the enzyme activity based on the rate of color change, which corresponds to the rate of cadaverine formation.

Diamine Oxidase (DAO) Activity Assay

This assay measures the activity of DAO, a key enzyme in the oxidative deamination of cadaverine.

Objective: To quantify the rate of hydrogen peroxide (H₂O₂) production from the oxidation of cadaverine.

Principle: The assay couples the production of H₂O₂ to a colorimetric or fluorometric reaction catalyzed by horseradish peroxidase (HRP).

Materials:

-

Cadaverine dihydrochloride (substrate)

-

Phosphate buffer (pH 7.2)

-

Horseradish peroxidase (HRP)

-

A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

-

Enzyme sample

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Reaction Mixture: In a microplate well, prepare a reaction mixture containing phosphate buffer, HRP, and the HRP substrate.

-

Sample Addition: Add the enzyme sample to the wells.

-

Substrate Addition: Initiate the reaction by adding a solution of cadaverine.

-

Kinetic Measurement: Immediately start measuring the change in absorbance or fluorescence over time in a microplate reader.

-

Calculation: The rate of change in signal is proportional to the rate of H₂O₂ production and thus to the DAO activity. A standard curve using known concentrations of H₂O₂ is used for quantification.

Logical Workflow for Investigating Cadaverine Sulfate Degradation

The following diagram illustrates a logical workflow for a research project aimed at elucidating the degradation pathway of cadaverine sulfate.

Conclusion

The degradation of cadaverine sulfate is a multi-step process that likely begins with the enzymatic removal of the sulfate group by a sulfatase, yielding free cadaverine. This diamine is then catabolized through various pathways, including oxidative deamination, N-acetylation, and, in some bacteria, a γ-glutamylation pathway. The specific pathway utilized can depend on the organism and the environmental conditions.

The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to investigate the metabolism of cadaverine sulfate in their specific systems of interest. Further research is needed to definitively identify the sulfatases that act on cadaverine sulfate and to obtain more comprehensive quantitative data on the flux through each of the subsequent degradation pathways in a wider range of organisms. Such knowledge will be invaluable for applications in drug development, industrial biotechnology, and environmental science.

Cadaverine Sulfate: An In-Depth Technical Guide to its Role as a Potential Biomarker for Food Spoilage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing global demand for safe, high-quality food products necessitates the development of rapid and reliable methods for spoilage detection. Biogenic amines, formed through microbial decarboxylation of amino acids, have emerged as promising indicators of food decomposition. Among these, cadaverine, a diamine produced from the breakdown of lysine, is a significant biomarker for the spoilage of protein-rich foods such as meat, fish, and dairy products. This technical guide provides a comprehensive overview of cadaverine sulfate as a potential biomarker for food spoilage. It details the biochemical pathways of its formation, presents quantitative data on its prevalence in various food matrices, outlines detailed experimental protocols for its detection, and discusses the logical workflow for its application in food safety monitoring.

Introduction: The Significance of Cadaverine in Food Spoilage

Cadaverine, with the chemical formula (CH₂)₅(NH₂)₂, is a colorless liquid with a characteristically unpleasant odor, often associated with putrefaction.[1] In the context of food science, its presence, typically as cadaverine sulfate in acidic environments, is a direct result of microbial activity, making it a strong candidate for a chemical indicator of spoilage. The formation of cadaverine is primarily attributed to the enzymatic action of lysine decarboxylase, an enzyme produced by various bacteria commonly found in spoiled food.[2] As microbial populations grow on food products, so does the concentration of cadaverine, providing a measurable marker of decomposition. Monitoring cadaverine levels can offer a more objective and quantifiable assessment of food quality compared to traditional sensory evaluations.

Biochemical Pathway of Cadaverine Formation

The primary mechanism for cadaverine production in spoiled food is the decarboxylation of the amino acid L-lysine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), which is encoded by the cadA gene in many bacteria.[3] The expression of this gene is often induced by environmental stressors encountered during food spoilage, most notably a decrease in pH.[4]

The LDC enzyme requires pyridoxal phosphate (PLP) as a cofactor to facilitate the removal of the carboxyl group from lysine. The overall reaction is as follows:

L-Lysine --(Lysine Decarboxylase, PLP)--> Cadaverine + CO₂

The production of cadaverine, an alkaline compound, serves as a defense mechanism for the bacteria against acidic environments. By producing cadaverine, the bacteria can raise the surrounding pH, creating a more favorable environment for their survival and growth.[4] The cad operon in many bacteria, such as E. coli and Salmonella typhimurium, includes not only the cadA gene but also cadB, which encodes a lysine/cadaverine antiporter. This antiporter efficiently exports cadaverine out of the cell in exchange for more lysine, further contributing to the increase in extracellular pH.[4]

Figure 1: Bacterial production of cadaverine from L-lysine.

Quantitative Data on Cadaverine Levels in Spoiled Foods

The concentration of cadaverine is a direct correlate of the degree of spoilage in various food products. The following tables summarize quantitative data from several studies, illustrating the increase in cadaverine levels with spoilage.

Table 1: Cadaverine Concentration in Spoiled Fish and Seafood

| Food Product | Storage Conditions | Cadaverine Concentration (mg/kg) | Reference |

| Carp, Mackerel, Jaw fish | Stored at 22°C and 32°C for 3 days | Tripled from initial levels | [5] |

| Trout | Frozen for 15 days | 15.975 | [6] |

| Various Fish Species | Dependent on storage | 20 - 500 | [7] |

| Salted and Dried Fish | Not specified | 50 - 400 | [6] |

| Canned Fish | Not specified | 100 - 200 | [6] |

| Pickled Swimming Crabs | Stored at 4°C for 16 days | 229 | [8] |

| Pickled Swimming Crabs | Stored at 20°C for 96 hours | 471 | [8] |

| Atlantic Salmon | Stored for 5 days | 160 (ppm) | [9] |

Table 2: Cadaverine Concentration in Spoiled Meat Products

| Food Product | Storage Conditions | Cadaverine Concentration (µg/kg) | Reference |

| Vacuum-skin-packed entrecotes | Aged up to 42 days | ~40,000 | [10] |

| Modified-atmosphere-packed minced beef | Stored at 5°C | < 50 | [10] |

| Fermented Mutton Sausages | Stored at 20°C for 42 days | Increased from baseline | [11] |

| European Traditional Fermented Sausage | Not specified | Up to 621 (mg/kg) | [11] |

Table 3: Cadaverine Concentration in Spoiled Dairy Products (Cheese)

| Food Product | Type/Condition | Cadaverine Concentration (mg/kg) | Reference |

| Raclette-type cheese with M. morganii | Outer layer | 310 | [12] |

| Raclette-type cheese with M. morganii | Inner layer | 160 | [12] |

| Imported Ripened Cheeses | Varies | 4.13 - 127.83 | [13] |

| Cream Cheese | Poor hygienic conditions | 41.07 | [13] |

Experimental Protocols for Cadaverine Detection

A variety of analytical techniques are available for the quantification of cadaverine in food samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of biogenic amines due to its high resolution and sensitivity.[14] Since cadaverine lacks a strong chromophore, a derivatization step is typically required prior to detection.

Sample Preparation:

-

Homogenize 5-10 g of the food sample.

-

Extract the biogenic amines by adding 20-30 mL of an acidic solution, such as 0.1 M HCl, 5% trichloroacetic acid, or 0.6 N perchloric acid.[10]

-

Vortex or shake the mixture for 15-30 minutes.

-

Centrifuge the mixture at 4,500-10,000 rpm for 10-20 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm filter.

Derivatization (using Dansyl Chloride):

-

To 1 mL of the acidic extract, add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

-